Product packaging for Casein kinase 1|A-IN-6(Cat. No.:)

Casein kinase 1|A-IN-6

Cat. No.: B12388724
M. Wt: 370.8 g/mol
InChI Key: OFFILALBDDWJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Casein Kinase 1 Protein Kinase Family

The Casein Kinase 1 family is a group of monomeric serine/threonine-selective protein kinases that are fundamental regulators of signal transduction in the majority of eukaryotic cells. ontosight.ai In mammals, the family is composed of seven distinct isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by separate genes, with the β isoform being absent in humans. nih.govnih.gov These isoforms share a highly conserved kinase domain but differ significantly in their N- and C-terminal regions, which contributes to their distinct regulatory functions and subcellular localizations. nih.gov

The CK1 family is remarkably conserved throughout evolution, with orthologues identified in a wide array of eukaryotic organisms, from yeast to humans. nih.gov This high degree of conservation underscores their fundamental importance in cellular function. CK1 isoforms are ubiquitously expressed across various tissues and cell types, although the expression levels of individual isoforms can vary. frontiersin.org They are found in multiple cellular compartments, including the cytoplasm, nucleus, and associated with cellular membranes, reflecting their involvement in a broad spectrum of biological processes. nih.gov

CK1 isoforms are pleiotropic, meaning they influence a wide range of cellular activities. Their functions are critical for maintaining cellular homeostasis and include regulating:

Wnt Signaling: CK1 isoforms, particularly α, δ, and ε, are key players in the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. nih.govnih.gov

Circadian Rhythms: CK1δ and CK1ε are integral components of the molecular clock that governs circadian rhythms in eukaryotic cells. nih.gov

DNA Repair and Transcription: The CK1 family is involved in the cellular response to DNA damage and the regulation of gene expression. ontosight.aibohrium.com

Cell Cycle and Apoptosis: These kinases play roles in controlling cell division and programmed cell death (apoptosis). nih.govbohrium.com

Cytoskeletal Dynamics: CK1 isoforms contribute to the regulation of the cytoskeleton, influencing cell shape, motility, and division. nih.gov

The Significance of Casein Kinase 1 as a Molecular Target

Given their central role in numerous signaling pathways, it is not surprising that the dysregulation of CK1 activity is implicated in the pathogenesis of various human diseases. Altered expression or mutations in CK1 isoforms have been linked to cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and sleep phase disorders. bohrium.com This makes the CK1 family an attractive molecular target for the development of novel therapeutics. The pursuit of selective inhibitors aims to modulate the activity of specific CK1 isoforms involved in disease, offering the potential for targeted therapies.

Identification and Research Utility of Casein Kinase 1|A-IN-6 (A-IN-6) as a Chemical Probe

A-IN-6, also identified by its chemical name N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide and database identifier CHEMBL3235538, is a potent inhibitor of Casein Kinase 1. ontosight.ai It belongs to a class of compounds characterized by an N-(benzo[d]thiazol-2-yl)-2-phenylacetamide structural scaffold. tandfonline.com

This compound has been identified as a highly potent inhibitor of the CK1δ isoform, with a reported IC₅₀ (half-maximal inhibitory concentration) of 23 nM. medchemexpress.com This level of potency makes it a valuable tool for studying the specific functions of CK1δ. The utility of A-IN-6 as a chemical probe is underscored by its demonstrated neuroprotective and anti-inflammatory properties in both in vitro and in vivo models, making it particularly relevant for research into neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. medchemexpress.comacs.org Chemical probes like A-IN-6 are crucial for dissecting the roles of individual kinase isoforms in complex biological systems and for validating them as therapeutic targets. ontosight.ai

The development of CK1 inhibitors has been an active area of research, driven by the therapeutic potential of targeting this kinase family. A significant challenge in this field is achieving isoform selectivity due to the high degree of homology within the ATP-binding site of the different CK1 isoforms. nih.gov Early inhibitors often lacked specificity, limiting their utility.

A-IN-6 represents a step forward in the development of more selective inhibitors, particularly for the CK1δ isoform. medchemexpress.com Its discovery is part of a broader effort to explore different chemical scaffolds to identify potent and selective modulators of CK1 activity. The benzothiazole (B30560) core of A-IN-6 is a key structural feature that has been explored for its potential to yield selective CK1 inhibitors. tandfonline.comnih.gov Researchers continue to investigate various chemical structures, including pyrazolo-pyridines and 1H-pyrrolo[2,3-b]pyridine-imidazoles, to develop a diverse arsenal (B13267) of chemical probes and potential drug candidates targeting the different CK1 isoforms. nih.govmuni.cz The availability of potent and selective probes like A-IN-6 is essential for advancing our understanding of CK1 biology and for the development of the next generation of targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClF3N2OS B12388724 Casein kinase 1|A-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10ClF3N2OS

Molecular Weight

370.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C16H10ClF3N2OS/c17-11-3-1-2-9(6-11)7-14(23)22-15-21-12-5-4-10(16(18,19)20)8-13(12)24-15/h1-6,8H,7H2,(H,21,22,23)

InChI Key

OFFILALBDDWJHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

Molecular Mechanisms of Casein Kinase 1|a in 6 Action

Inhibitory Profile and Selectivity of A-IN-6 for CK1 Isoforms

The CK1 family in humans comprises six isoforms (α, γ1, γ2, γ3, δ, and ε), which share a highly conserved kinase domain. frontiersin.orgthesgc.org This structural similarity presents a challenge for developing isoform-selective inhibitors. tandfonline.com A-IN-6 has been identified as a potent and selective inhibitor, primarily targeting the CK1δ isoform.

Potency Against Specific CK1 Isoforms (e.g., CK1δ, CK1α)

A-IN-6 demonstrates high potency against the CK1δ isoform. Research has established its half-maximal inhibitory concentration (IC₅₀) to be 23 nM for CK1δ. medchemexpress.comacs.orgresearchgate.net This positions it as a nanomolar inhibitor for this specific isoform. While its activity against CK1δ is well-documented, comprehensive data detailing its potency against all other CK1 isoforms, such as CK1α, is less prevalent in publicly accessible literature. The high degree of homology between CK1δ and CK1ε, particularly within their kinase domains (98% identity), suggests that inhibitors targeting one may show activity against the other. nih.gov

Inhibitory Potency of A-IN-6 against CK1δ

IsoformIC₅₀ (nM)Reference
CK1δ23 medchemexpress.comacs.orgresearchgate.net

Comparison of Selectivity with Other Known CK1 Inhibitors

The selectivity of A-IN-6 becomes apparent when compared to other known CK1 inhibitors. Many inhibitors exhibit a pan-CK1 profile or target multiple isoforms.

D4476 : This compound is a less specific inhibitor, targeting CK1δ with an IC₅₀ of approximately 200-300 nM and also inhibiting the TGF-β type-I receptor ALK5 with an IC₅₀ of 500 nM. embopress.orgashpublications.org Its selectivity for CK1 over many other kinases is established, but it is significantly less potent than A-IN-6. embopress.org

PF-670462 : This is a potent and selective dual inhibitor of CK1δ and CK1ε, with IC₅₀ values of 14 nM and 7.7 nM, respectively. ashpublications.org It is often used in studies where simultaneous inhibition of both isoforms is desired.

IC261 : An early CK1 inhibitor, IC261 is a dual inhibitor of CK1δ and CK1ε with an IC₅₀ in the micromolar range (around 1-2.5 μM), making it considerably less potent than A-IN-6. embopress.orgfrontiersin.org

PF-4800567 : This inhibitor shows a preference for CK1ε over CK1δ, with IC₅₀ values of 32 nM for CK1ε and 711 nM for CK1δ, demonstrating a 22-fold greater potency for the epsilon isoform. ashpublications.org

A-IN-6's profile as a potent and selective CK1δ inhibitor makes it a valuable tool for dissecting the specific roles of this isoform.

Selectivity Comparison of Various CK1 Inhibitors

InhibitorCK1δ IC₅₀ (nM)CK1ε IC₅₀ (nM)Other Targets / NotesReference
A-IN-623Not widely reportedSelective for CK1δ medchemexpress.comacs.org
D4476~200-300Not specifiedInhibits ALK5 (IC₅₀ = 500 nM) embopress.orgashpublications.org
PF-670462147.7Potent dual δ/ε inhibitor ashpublications.org
IC261~1000-2500~1000-2500Early, less potent dual inhibitor embopress.org
PF-48005677113222-fold selective for CK1ε over CK1δ ashpublications.org

Mode of Kinase Inhibition by A-IN-6

Understanding how an inhibitor interacts with its target kinase is fundamental to characterizing its mechanism. This involves determining whether it competes with the enzyme's natural substrate (ATP) or binds to a different site.

ATP-Competitive Binding Characteristics

The vast majority of small-molecule kinase inhibitors function by competing with adenosine (B11128) 5'-triphosphate (ATP) for binding within the kinase's catalytic site. nih.govmdpi.com These ATP-competitive inhibitors typically feature a heterocyclic system that occupies the adenine (B156593) binding region. mdpi.com The structural class to which A-IN-6 belongs, along with related CK1 inhibitors like D4476, acts in an ATP-competitive manner. embopress.org This mode of inhibition is confirmed for D4476, where its IC₅₀ value decreases as the concentration of ATP is lowered, a classic indicator of ATP competition. embopress.org Given the structural and functional similarities, it is broadly accepted that A-IN-6 also functions as an ATP-competitive inhibitor, blocking the kinase's ability to transfer a phosphate (B84403) group to its substrates by occupying the ATP-binding pocket.

Potential for Allosteric Modulation

Allosteric modulators represent an alternative mechanism of inhibition, binding to a site on the enzyme distinct from the active (or orthosteric) site. universiteitleiden.nlwikipedia.org This binding induces a conformational change that alters the protein's function. frontiersin.orgwikipedia.org While allosteric modulation is a promising strategy for achieving greater inhibitor specificity, there is currently no evidence to suggest that A-IN-6 or other benzothiazole-based CK1 inhibitors act via this mechanism. frontiersin.orgbiorxiv.org Their mode of action is consistently characterized as competitive with ATP. The development of allosteric modulators for CK1 remains an area of active research but is distinct from the mechanism of A-IN-6. frontiersin.org

Structure-Activity Relationships (SAR) of Benzothiazole-Based CK1 Inhibitors Relevant to A-IN-6

The potency and selectivity of A-IN-6 are derived from the specific chemical features of its N-(benzo[d]thiazol-2-yl)-2-phenylacetamide structure. SAR studies on this and related benzothiazole (B30560) scaffolds provide insight into which parts of the molecule are critical for its activity. nih.govacs.org

The core benzothiazole ring is a crucial element for this class of inhibitors. nih.govresearchgate.net Modifications to this structure and the attached phenylacetamide group can significantly impact inhibitory activity. For instance, studies on related benzothiazolylphenylureas, which are structurally similar, found that various substitutions led to submicromolar CK1 inhibitors. nih.govresearchgate.net

Within the N-(benzothiazolyl)-2-phenylacetamide series, specific substitutions on the phenyl ring have been explored to optimize activity. acs.org The addition of atoms like fluorine to the benzothiazole structure has been noted as a strategy to improve desirable pharmacological properties, such as lipophilicity and receptor binding affinity. researchgate.net The development of A-IN-6 (compound 4 in some studies) was part of a broader investigation into N-(benzothiazolyl)-2-phenylacetamides, which identified it as a particularly potent derivative for targeting CK1δ. acs.orgresearchgate.net These studies highlight the importance of the specific arrangement of the benzothiazole, amide linker, and phenyl group for achieving high-affinity and selective inhibition of CK1δ.

Cellular and Subcellular Effects of Casein Kinase 1|a in 6 Perturbation

Modulation of Downstream Signaling Pathways by A-IN-6

The perturbation of Casein Kinase 1 (CK1) by the inhibitor A-IN-6 instigates a cascade of effects on various intracellular signaling pathways. CK1 isoforms are serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell cycle progression, DNA repair, apoptosis, and the regulation of key signaling pathways like Wnt, Hedgehog, and p53. mdpi.comfrontiersin.org The inhibition of CK1 can therefore lead to significant alterations in these pathways, impacting cellular function and fate.

Wnt/β-catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and is frequently dysregulated in cancer. frontiersin.orgescholarship.org Casein Kinase 1 isoforms play a dual role in this pathway, acting as both positive and negative regulators. nih.gov

In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex," which includes Axin, adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and CK1α. researchgate.netfrontiersin.orgembopress.org CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. frontiersin.orgnih.govpnas.org Therefore, inhibition of CK1α can lead to the stabilization and accumulation of β-catenin.

Conversely, CK1δ and CK1ε are generally considered positive regulators of the Wnt pathway. frontiersin.orgbohrium.com Upon Wnt ligand binding to its receptors, Frizzled (FZD) and LRP5/6, CK1δ/ε can phosphorylate components of the receptor complex and the phosphoprotein Dishevelled (Dvl), promoting the disassembly of the destruction complex and subsequent stabilization of β-catenin. embopress.orgbohrium.compnas.org Inhibition of CK1δ/ε would therefore be expected to suppress Wnt/β-catenin signaling. The dual PI3Kδ/CK1ε inhibitor, umbralisib, has been shown to disable Wnt signaling through its inhibition of CK1ε. ashpublications.org

The specific effect of a broad CK1 inhibitor like A-IN-6 on the Wnt/β-catenin pathway would depend on its selectivity profile for the different CK1 isoforms and the cellular context.

ComponentRole in Wnt/β-catenin PathwayEffect of CK1 Activity
β-catenin Central signal transducer and transcriptional co-activatorPhosphorylated by CK1α for degradation; stabilized by CK1δ/ε activity
CK1α Negative regulator; primes β-catenin for degradationIts activity leads to β-catenin degradation
CK1δ/ε Positive regulators; promote destruction complex disassemblyTheir activity leads to β-catenin stabilization
Dishevelled (Dvl) Key mediator of Wnt signalingPhosphorylated by CK1δ/ε, leading to pathway activation
LRP5/6 Co-receptor for Wnt ligandsPhosphorylated by CK1γ, contributing to pathway activation

Circadian Rhythm Pathway Modulation

Casein Kinase 1, particularly isoforms δ and ε, is a cornerstone of the molecular clock that governs circadian rhythms in mammals. embopress.orgelifesciences.orgnih.gov The core of this clock involves a transcription-translation feedback loop where the proteins PERIOD (PER) and CRYPTOCHROME (CRY) inhibit their own transcription. nih.gov

CK1δ and CK1ε play a crucial role in regulating the stability and nuclear localization of the PER proteins. elifesciences.orgacs.org Phosphorylation of PER by CK1 targets it for degradation, thus controlling the timing of the circadian cycle. nih.govacs.org Mutations in CK1δ and PER2 have been linked to sleep phase disorders in humans, highlighting their importance in maintaining a normal circadian period. elifesciences.org

Inhibition of CK1δ/ε can lead to a lengthening of the circadian period. acs.orgplos.org This is because reduced CK1 activity leads to decreased phosphorylation of PER proteins, resulting in their stabilization and a longer time to complete the feedback loop. The effect of CK1 inhibitors on circadian rhythms is phase-dependent, indicating a complex interplay with the existing clock machinery. plos.org

ComponentRole in Circadian RhythmEffect of CK1δ/ε Activity
PER1/PER2 Core clock proteins; transcriptional repressorsPhosphorylated by CK1δ/ε, leading to their degradation and regulating the clock's period
CRY1/CRY2 Core clock proteins; form repressive complex with PERTheir function is indirectly affected by the stability of PER proteins
CK1δ/ε Key regulators of PER protein stabilityTheir activity shortens the circadian period by promoting PER degradation

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Dynamics

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. ashpublications.orgamegroups.cn Emerging evidence indicates a significant interplay between CK1 and the PI3K/AKT pathway.

In some contexts, CK1α has been shown to act downstream of the PI3K/AKT/mTOR signaling axis. jci.org For instance, oncogenic RAS can increase CK1α protein abundance through the activation of the PI3K/AKT/mTOR pathway. jci.org This elevated CK1α then phosphorylates and reduces the nuclear abundance of the transcription factor FOXO3A, a key regulator of autophagy. jci.org Therefore, inhibition of CK1α in this context could potentially enhance autophagy.

In glioma cells, CK1α has been proposed to promote cell proliferation and migration through the activation of the AKT pathway, leading to increased expression of matrix metalloproteinase-2 (MMP2). amegroups.cnmdpi.com Inhibition of CK1α in these cells was shown to impair these processes. mdpi.com

Furthermore, in chronic lymphocytic leukemia (CLL), CK1ε can bind to the receptor tyrosine kinase-like orphan receptor 1 (ROR1) and regulate the PI3K/AKT axis. bohrium.com Inhibition of CK1ε can block this signaling. bohrium.com

ComponentRole in PI3K/AKT PathwayEffect of CK1 Perturbation
AKT (Protein Kinase B) Central kinase in the pathway, promoting cell survival and growthCK1α can be downstream of AKT, and can also regulate AKT activation in some cancers.
FOXO3A Transcription factor promoting apoptosis and autophagyPhosphorylated and inhibited by CK1α, which is upregulated by PI3K/AKT.
MMP2 Matrix metalloproteinase involved in cell migrationExpression can be regulated by the CK1α/AKT axis in glioma.
ROR1 Receptor tyrosine kinaseCan activate PI3K/AKT signaling in conjunction with CK1ε in CLL.

Protein Kinase C (PKC)/ERK/CREB Signaling Interactions

The PKC/ERK/CREB signaling cascade is involved in various cellular processes, including cell proliferation, differentiation, and synaptic plasticity. frontiersin.org Recent studies have uncovered a role for CK1α in modulating this pathway.

In the context of thyrotropin (TSH) synthesis in the pituitary gland, CK1α acts as a negative regulator. mdpi.comnih.gov It has been shown to inhibit TSH synthesis by suppressing the PKC/ERK/CREB signaling pathway. mdpi.comnih.gov Inhibition of CK1α with the inhibitor D4476 resulted in increased phosphorylation of PKC, ERK1/2, and CREB, leading to enhanced TSH expression. mdpi.com Conversely, activation of CK1α had the opposite effect. mdpi.comnih.gov The cAMP response element-binding protein (CREB) is a known substrate for several kinases, including CK1. mdpi.comfrontiersin.org

ComponentRole in PKC/ERK/CREB PathwayEffect of CK1α Inhibition
PKC Upstream activator of the ERK pathwayPhosphorylation and activity are increased.
ERK1/2 Mitogen-activated protein kinases that phosphorylate various downstream targetsPhosphorylation and activity are increased.
CREB Transcription factor regulating gene expressionPhosphorylation and transcriptional activity are increased.

p53 Signaling Pathway Influence

The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, inducing cell cycle arrest, apoptosis, or senescence. mdpi.com CK1 isoforms, including α, δ, and ε, are known to directly phosphorylate p53 at several sites, which can lead to its activation. frontiersin.org

However, the interplay is complex, as CK1α can also negatively regulate p53. CK1α can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. frontiersin.orgspandidos-publications.com Furthermore, CK1α can phosphorylate MDMX, a homolog of MDM2, which also leads to the inhibition of p53 transcriptional activity. mdpi.com Therefore, inhibition of CK1α can lead to the stabilization and activation of p53, which has shown preclinical promise in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma. mdpi.commdpi.comspandidos-publications.com In AML, the anti-leukemic effects of CK1α suppression are dependent on p53. mdpi.com

ComponentRole in p53 PathwayEffect of CK1 Activity
p53 Tumor suppressor proteinCan be directly phosphorylated and activated by CK1α, δ, and ε.
MDM2 E3 ubiquitin ligase, negative regulator of p53Activated by CK1α phosphorylation, leading to p53 degradation.
MDMX Negative regulator of p53Phosphorylated by CK1α, leading to inhibition of p53.

Hedgehog and Yap/Taz Pathway Interplay

Hedgehog Signaling: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue patterning. researchgate.netmdpi.com In the absence of the Hh ligand, the GLI transcription factors are phosphorylated by a complex of kinases including PKA, GSK3β, and CK1, leading to their processing into repressor forms. researchgate.netmdpi.commdpi.com Therefore, in this context, CK1 acts as a negative regulator of the Hh pathway. However, other studies suggest that CK1 can also act as a positive regulator of GLI activity. mdpi.com The specific role of CK1 appears to be context-dependent.

Yap/Taz Signaling (Hippo Pathway): The Hippo pathway controls organ size and cell proliferation by regulating the activity of the transcriptional co-activators YAP and TAZ. ijbs.commdpi.com When the Hippo pathway is active, YAP and TAZ are phosphorylated by LATS1/2, which primes them for further phosphorylation by CK1δ/ε. ijbs.commdpi.comspandidos-publications.com This second phosphorylation event creates a phosphodegron that is recognized by the SCFβ-TRCP E3 ubiquitin ligase, leading to the ubiquitination and degradation of YAP and TAZ. ijbs.commdpi.comnih.gov Thus, CK1δ/ε are negative regulators of YAP/TAZ. Inhibition of CK1δ/ε would be expected to lead to the stabilization and increased activity of YAP and TAZ.

There is also crosstalk between the Hippo and Wnt pathways, with YAP/TAZ being able to interact with the β-catenin destruction complex. nih.gov

PathwayKey ComponentRole of ComponentEffect of CK1 Activity
Hedgehog GLI transcription factors Mediate the transcriptional output of the Hh pathwayPhosphorylated by CK1, leading to their processing into repressors (negative regulation). Can also be positively regulated by CK1 in some contexts.
Hippo YAP/TAZ Transcriptional co-activators promoting cell growthPhosphorylated by CK1δ/ε, leading to their degradation (negative regulation).

Impact on Protein Phosphorylation Events

Protein phosphorylation is a critical post-translational modification where a phosphate (B84403) group is added to an amino acid residue, most commonly serine, threonine, or tyrosine. wikipedia.org This process is reversible and acts as a molecular switch, activating or deactivating proteins and thereby modulating their function. wikipedia.org Casein Kinase 1 is a family of serine/threonine protein kinases involved in a multitude of cellular processes. bohrium.comnih.gov The perturbation of CK1 activity by A-IN-6 directly interferes with these phosphorylation events, leading to significant downstream consequences.

Specific Substrate Phosphorylation Sites Affected by A-IN-6

A-IN-6's inhibition of CK1 alters the phosphorylation status of numerous key regulatory proteins. While direct studies on A-IN-6's specific impact on all CK1 substrates are ongoing, the known roles of CK1 isoforms allow for the inference of proteins and phosphorylation sites likely affected. CK1 is known to phosphorylate a wide array of substrates involved in critical signaling pathways. nih.govfrontiersin.org

Key substrates of CK1 and their potential phosphorylation-dependent regulation include:

β-catenin: A crucial component of the Wnt signaling pathway. CK1α is known to phosphorylate β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for degradation. nih.gov Inhibition of CK1α would be expected to stabilize β-catenin, leading to the activation of Wnt target genes.

FOXO1a (Forkhead box protein O1a): A transcription factor involved in stress resistance, metabolism, and cell apoptosis. The precise role of CK1 in direct FOXO1a phosphorylation is an area of active research.

Cdc25A (Cell division cycle 25A): A phosphatase that activates cyclin-dependent kinases (CDKs) to drive cell cycle progression. The regulation of Cdc25A stability and activity involves phosphorylation by multiple kinases.

NMDA Receptor Subunits: CK1 is implicated in the phosphorylation of NMDA receptor subunits, which can modulate their function in synaptic transmission and plasticity.

Claspin: A key mediator in the DNA damage checkpoint. CK1γ1-mediated phosphorylation of Claspin enhances its interaction with Chk1, a critical checkpoint kinase. nih.gov

SubstrateInvolved PathwayPotential Effect of A-IN-6 Inhibition
β-cateninWnt SignalingStabilization and increased transcriptional activity
FOXO1aStress Response, ApoptosisAlteration of transcriptional activity
Cdc25ACell Cycle ControlDysregulation of cell cycle progression
NMDA Receptor SubunitsSynaptic TransmissionModulation of receptor function
ClaspinDNA Damage CheckpointImpaired checkpoint activation

Multisite Phosphorylation Domains and A-IN-6 Sensitivity

Many proteins are regulated by phosphorylation at multiple sites, a phenomenon known as multisite phosphorylation. nih.govnih.govplos.org This allows for a more nuanced and switch-like control of protein activity. nih.govpnas.org The sequential or distributive phosphorylation of multiple residues can create a threshold response, where the protein's function is only altered after a certain number of sites are phosphorylated. nih.govpnas.org

CK1 is often involved in these intricate phosphorylation cascades. For instance, in the Wnt signaling pathway, CK1α's phosphorylation of β-catenin is a priming step for subsequent phosphorylations. A-IN-6, by inhibiting CK1, can disrupt these entire phosphorylation programs. The sensitivity of a multisite-phosphorylated substrate to A-IN-6 would depend on the specific role of CK1 in the phosphorylation sequence. If CK1 provides the initial "priming" phosphorylation, its inhibition by A-IN-6 would completely block the subsequent phosphorylation events, leading to a dramatic change in the substrate's function.

Regulation of Fundamental Cellular Processes

The perturbation of CK1-mediated phosphorylation by A-IN-6 has profound effects on core cellular processes that govern cell fate.

Cell Cycle Progression and Checkpoint Control

The cell cycle is a tightly regulated series of events leading to cell division. wikipedia.orgkhanacademy.org It is divided into distinct phases: G1, S (synthesis), G2, and M (mitosis). khanacademy.orgmdpi.com Progression through these phases is driven by the activity of cyclin-dependent kinases (CDKs). mdpi.com Checkpoints exist to ensure the fidelity of processes like DNA replication and chromosome segregation. wikipedia.org

CK1 isoforms play multiple roles in cell cycle regulation. nih.govnih.gov They are involved in the G1/S and G2/M transitions and in the spindle assembly checkpoint. nih.govmdpi.comlife-science-alliance.org CK1δ, for example, has been shown to associate with the mitotic spindle. nih.gov By inhibiting CK1, A-IN-6 can cause cell cycle arrest. For instance, inhibition of CK1δ has been shown to trigger the mitotic checkpoint. nih.gov This arrest prevents cells with potential defects from proceeding through division, which can be a crucial anti-proliferative mechanism.

Cellular Proliferation and Growth Regulation

Cellular proliferation is the process of increasing cell numbers through growth and division. wikipedia.org This process is normally tightly controlled by a balance of positive and negative regulatory signals. pnas.orgportlandpress.com Uncontrolled cell proliferation is a hallmark of cancer. portlandpress.com

CK1 isoforms are implicated in signaling pathways that drive proliferation, such as the Wnt/β-catenin pathway. bohrium.comnih.gov By modulating the activity of these pathways, CK1 can influence the rate of cell proliferation. frontiersin.org A-IN-6, by inhibiting CK1, can therefore act as a negative regulator of cell proliferation. ebi.ac.uk The specific effect on proliferation will depend on the cellular context and the particular CK1 isoforms that are dominant in driving proliferation in that cell type.

Induction of Apoptosis and Cell Survival Pathways

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. bio-rad-antibodies.comwikipedia.org It is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.orgteachmeanatomy.info Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. bio-rad-antibodies.comnih.gov

CK1 isoforms are involved in both pro-survival and pro-apoptotic signaling. bohrium.comfrontiersin.org For example, CK1α, δ, and ε can phosphorylate the pro-apoptotic protein BID, which can reduce its activation by caspase-8. frontiersin.org On the other hand, CK1α can also stimulate the activity of the tumor suppressor p53, a key inducer of apoptosis. nih.gov The net effect of A-IN-6 on cell survival is therefore complex and context-dependent. However, by disrupting the normal balance of survival and death signals, A-IN-6 can push a cell towards apoptosis. For instance, inhibition of CK1δ has been shown to induce apoptosis in certain cell types. nih.gov This induction of apoptosis can occur through various mechanisms, including the activation of caspase-3 and the release of cytochrome c from the mitochondria. mdpi.com

Cellular ProcessKey Molecules/Pathways InvolvedEffect of A-IN-6 Perturbation
Cell Cycle ProgressionCDKs, Cyclins, Checkpoint Proteins (e.g., Claspin)Cell cycle arrest at various checkpoints (e.g., G1/S, G2/M)
Cellular ProliferationWnt/β-catenin, Growth Factor SignalingInhibition of proliferation
ApoptosisCaspases, Bcl-2 family proteins, p53, BIDInduction of apoptosis

DNA Repair and Genome Integrity Maintenance

Casein Kinase 1δ is an essential regulator of cellular responses to DNA damage and the maintenance of genomic stability. uniprot.orgwikipedia.org The kinase is recruited to the spindle apparatus and centrosomes following DNA damage, highlighting its direct role in the damage response pathway. uniprot.org CK1δ, along with other CK1 isoforms, can phosphorylate and activate the tumor suppressor protein p53. uniprot.orgnih.gov This phosphorylation can reduce the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation of downstream pathways for cell cycle arrest and DNA repair. nih.gov

Furthermore, studies have shown that the stability of Checkpoint kinase 1 (Chk1), a primary mediator of the DNA damage response, is dependent on CK1δ. A deficiency in CK1δ results in diminished levels of Chk1, leading to an accumulation of significant DNA damage and subsequent genomic instability. nih.govnih.gov Therefore, the inhibition of CK1δ by A-IN-6 is expected to impair the efficient repair of DNA damage and disrupt the proper functioning of mitotic checkpoints by destabilizing key regulatory proteins.

Table 1: Key Proteins and Processes in DNA Repair Regulated by CK1δ

Protein/ProcessRole of CK1δConsequence of Inhibition
p53 Phosphorylates and activates p53, promoting its stability by reducing interaction with MDM2. nih.govReduced p53 activation and stability, impairing downstream DNA repair pathways.
Chk1 Maintains appropriate levels and stability of Chk1, a crucial checkpoint kinase. nih.govDecreased Chk1 levels, leading to faulty DNA damage response and mitotic checkpoints.
DNA Repair Participates in diverse DNA repair processes and is recruited to sites of damage. uniprot.orgwikipedia.orgnih.govIncreased vulnerability to genotoxic stress and accumulation of DNA damage. nih.gov
Genome Stability Contributes to the proper functioning of mitotic checkpoints to maintain genomic integrity. nih.govnih.govIncreased genomic instability, characterized by abnormal nuclei and multiple centrosomes.

Autophagy Modulation

Autophagy is a catabolic process critical for cellular homeostasis, and its regulation is complex. While Casein Kinase 1α (CK1α) has been identified as a key negative regulator of autophagy, particularly in cancer cells with RAS mutations, recent evidence also implicates CK1δ in this process. nih.gov

Research has demonstrated that the inhibition or silencing of CK1δ and the closely related isoform CK1ε plays an important role in the regulation of autophagy. researchgate.net Specifically, the inhibition of CK1δ/ε has been shown to increase the expression of Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net ULK1 is a critical initiator of the autophagy pathway. This upregulation leads to enhanced autophagic flux, a measure of autophagic degradation activity. researchgate.net In the context of tumorigenesis, this induced autophagy was found to suppress cancer cell proliferation. researchgate.net These findings suggest that perturbation of CK1δ with the inhibitor A-IN-6 can directly modulate cellular metabolism and survival pathways by upregulating ULK1-mediated autophagy.

Table 2: Research Findings on CK1δ and Autophagy

FindingModel System(s)Reference
Silencing CK1δ/ε increases ULK1 expression and enhances autophagic flux.Lung cancer and melanoma cell lines researchgate.net
ULK1 knockdown blocks the activation of autophagy caused by CK1δ/ε inhibition.Cancer cell lines researchgate.net
CK1δ/ε inhibition suppresses cancer cell proliferation via ULK1-mediated autophagy.Cancer cell lines and mouse models researchgate.net
CK1α acts as a key negative regulator of oncogenic RAS-induced autophagy.Human fibroblasts and cancer cells nih.gov

Cell Differentiation Processes

CK1 isoforms are deeply involved in controlling cell differentiation and development. researchgate.netbiologists.com The essential role of CK1δ is underscored by its function in neurogenesis, the process of generating new neurons. In studies using mouse cerebellar granule cell progenitors (GCPs), CK1δ was found to be required for their proliferation and expansion. nih.gov

The loss of CK1δ, or its pharmacological inhibition, was shown to halt the expansion of these progenitor cells, inducing cell cycle arrest. nih.gov Conversely, the overexpression of CK1δ led to increased GCP proliferation. nih.gov This indicates that CK1δ activity is critical for balancing the self-renewal of progenitor cells and their exit from the cell cycle to begin differentiation. The levels of CK1δ itself are regulated during the cell cycle, with its degradation being necessary for cells to exit the cycle. nih.gov Perturbation of CK1δ with A-IN-6 would therefore be expected to interfere with normal developmental processes by disrupting the proliferation of progenitor cell populations, thereby affecting the course of cell differentiation.

Nucleo-cytoplasmic Shuttling of Transcription Factors

The regulation of protein localization through nucleo-cytoplasmic shuttling is a key mechanism for controlling gene expression, and CK1δ plays a central role in this process. wikipedia.orgbiorxiv.org One of the most well-documented functions of CK1δ is its role in the circadian clock, where it controls the nuclear transport and degradation of PERIOD (PER) proteins. uniprot.orgwikipedia.orgmaayanlab.cloud CK1δ phosphorylates PER proteins in the cytoplasm, which influences their stability and subsequent transport into the nucleus, a critical step in the negative feedback loop that governs circadian rhythms. uniprot.orgnih.govnih.gov Inhibition of CK1δ has been shown to disrupt the cellular localization of PER2 and alter the period of behavioral circadian rhythms. nih.govresearchgate.net

Beyond the circadian clock, CK1δ phosphorylates a range of other substrates to control their subcellular localization. These include:

eIF6 (eukaryotic initiation factor 6): Phosphorylation by CK1 promotes the nuclear export of eIF6, a protein involved in ribosome biogenesis. uniprot.org

FOXO1a (Forkhead box protein O1a): The phosphorylation of FOXO1a by CK1 is required for its accelerated nuclear exclusion in response to insulin (B600854) signaling. embopress.org

NFAT4 (Nuclear factor of activated T-cells 4): Phosphorylation by CK1α can mask the nuclear localization signal of NFAT4, inhibiting its activity as a transcription factor. nih.gov

HIF-1α (Hypoxia-inducible factor 1-alpha): CK1δ phosphorylates HIF-1α, which inhibits its transcriptional activity without affecting its stability or nuclear accumulation. biologists.com

The kinase itself undergoes nucleo-cytoplasmic shuttling, which is essential for its function and regulation. biorxiv.orgwikipedia.org Inhibition of CK1δ with A-IN-6 would thus broadly disrupt gene expression by altering the phosphorylation status and subcellular location of numerous key transcription factors and regulatory proteins.

Table 3: Substrates of CK1δ Involved in Nucleo-cytoplasmic Shuttling

SubstrateEffect of CK1δ PhosphorylationReference(s)
PER1/PER2 Regulates stability and nuclear transport, controlling circadian rhythm period length. uniprot.orgnih.gov
eIF6 Promotes nuclear export. uniprot.org
FOXO1a Facilitates accelerated nuclear exclusion. embopress.org
HIF-1α Inhibits transcriptional activity. biologists.com
YAP1 Promotes ubiquitination and degradation. uniprot.org

Preclinical Elucidation of Casein Kinase 1|a in 6 Modulated Pathways in Disease Models

Insights from A-IN-6 in Neurodegenerative Disease Models

Dysregulation of CK1δ activity is increasingly implicated in the pathology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). researchgate.netacs.org Overexpression or aberrant activity of CK1δ can lead to the hyperphosphorylation of key proteins involved in the progression of these diseases. researchgate.netacs.org Consequently, inhibitors of CK1δ, such as A-IN-6, have become valuable tools for research and potential therapeutic development. researchgate.net Preclinical studies using CK1δ inhibitors have demonstrated neuroprotective effects in various cellular and animal models of these conditions. researchgate.net For instance, gene therapy aimed at silencing CK1δ has been shown to alleviate the degenerative phenotype in a mouse model of ALS, underscoring the therapeutic promise of targeting this kinase.

Neuroprotective Activities in Parkinson's Disease Models

The inhibition of CK1δ has emerged as a novel mechanism for protecting dopaminergic neurons, which are progressively lost in Parkinson's disease (PD). nih.gov Preclinical research has identified CK1δ as a potential neuroprotective target for PD treatment. nih.gov Studies utilizing benzothiazole-based inhibitors, a class to which A-IN-6 belongs, have demonstrated significant neuroprotective and anti-inflammatory activity in both in vitro and in vivo models of PD. nih.gov

One lead compound from this class, with an IC50 value of 23 nM for CK1δ, showed promising results in cellular and animal models. nih.gov In experiments using the SH-SY5Y dopaminergic cell line, these selective inhibitors protected against cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA), a common method for modeling PD. nih.gov These findings establish the biological relevance of CK1δ inhibition and support the potential of compounds like A-IN-6 as candidates for developing disease-modifying therapies for Parkinson's disease. nih.gov

Table 1: Neuroprotective Effects of CK1δ Inhibitors in Parkinson's Disease Models
Model SystemCompound ClassKey FindingsReference
SH-SY5Y dopaminergic cells (6-OHDA model)Benzothiazole-based CK-1δ inhibitorsProtected against neurotoxin-induced cell death. nih.gov
In vivo animal models of PDBenzothiazole-based CK-1δ inhibitorsDemonstrated dopaminergic neuroprotection and anti-inflammatory activity. nih.gov
General PD modelsCK-1δ inhibitorsCK-1δ identified as a novel target for modulating dopaminergic neuron death. nih.gov

Modulation of Glutamatergic Synaptic Transmission (e.g., NMDA Receptor Activity)

Casein Kinase 1 plays a physiological role in regulating fast synaptic transmission mediated by glutamate, the primary excitatory neurotransmitter in the brain. uniprot.orgnih.gov Research indicates that CK1 tonically regulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic signaling. uniprot.orgjneurosci.org

Interestingly, the inhibition of CK1 leads to an increase in NMDA receptor activity. uniprot.orgjneurosci.org Studies using CK1 inhibitors, including the related compound PF-670462, have shown that blocking the kinase increases NMDA-mediated excitatory postsynaptic currents (EPSCs) in striatal neurons. uniprot.org This effect is associated with an increased phosphorylation level of the NMDA receptor subunits NR1 and NR2B. uniprot.orgbiorxiv.org The underlying mechanism involves the activation of protein phosphatase 1 (PP1) and/or PP2A by CK1; therefore, when CK1 is inhibited, these phosphatases are less active, leading to increased receptor phosphorylation and activity. uniprot.orgbiorxiv.org This modulation of NMDA receptor function highlights a crucial role for CK1δ in synaptic plasticity and neuronal excitability. jneurosci.org

Table 2: Effects of CK1 Inhibition on Glutamatergic Transmission
ParameterEffect of CK1 InhibitionMechanismReference
NMDA Receptor ActivityIncreasedInhibition of PP1/PP2A leads to less dephosphorylation of the receptor. uniprot.orgjneurosci.org
NMDA-mediated EPSCsIncreasedEnhanced receptor activity. uniprot.org
Phosphorylation of NR1 and NR2B subunitsIncreasedReduced dephosphorylation by PP1/PP2A. uniprot.orgbiorxiv.org

Relevance in Alzheimer's Disease Pathomechanisms

CK1δ is highly overexpressed in the brains of individuals with Alzheimer's disease (AD), making it a significant therapeutic target. focusbiomolecules.comtechnologynetworks.com The use of CK1δ/ε inhibitors, such as PF-670462, in preclinical AD models has provided substantial proof-of-concept for this approach. focusbiomolecules.comnih.gov In studies using the 3xTg-AD mouse model, treatment with a CK1δ/ε inhibitor rescued deficits in working memory. focusbiomolecules.commedchemexpress.com

Furthermore, proteomic analyses of the hippocampus in these mice revealed that the inhibitor reversed alterations in diverse pathways associated with AD. focusbiomolecules.com This included pathways involved in synaptic plasticity and the processing of amyloid precursor protein (APP), a key step in the formation of amyloid-β plaques. focusbiomolecules.commedchemexpress.com In APP/PS1 mouse models, the inhibitor also led to a reduction in the amyloid load. technologynetworks.comnih.gov These findings collectively suggest that inhibiting CK1δ with a compound like A-IN-6 could be a disease-modifying strategy to address both cognitive decline and key molecular pathologies in AD. focusbiomolecules.com

Contribution to Understanding Inflammatory Processes

The involvement of CK1δ extends to the regulation of inflammatory responses. researchgate.net The compound A-IN-6 is noted for possessing anti-inflammatory properties in both in vitro and in vivo settings. targetmol.comtandfonline.com

Anti-inflammatory Activity in Preclinical Assays

Research has confirmed that CK1δ is involved in the cellular inflammatory response. nih.gov Preclinical studies with benzothiazole-based CK1δ inhibitors have demonstrated their efficacy as modulators of this process. nih.gov Specifically, these inhibitors have shown anti-inflammatory activity in cellular models, including those where inflammation is induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This indicates that CK1δ plays a role in the signaling cascade triggered by inflammatory stimuli like LPS. nih.gov The ability of CK1δ inhibitors to modulate this response underscores their potential for treating conditions with a significant inflammatory component.

Table 3: Preclinical Anti-inflammatory Profile of CK1δ Inhibitors
ModelFindingImplicationReference
In vitro / In vivo assaysA-IN-6 demonstrates anti-inflammatory properties.Potential therapeutic use in inflammatory conditions. targetmol.comtandfonline.com
LPS-stimulated cellular modelsCK1δ inhibitors modulate the inflammatory response.CK1δ is involved in the LPS-induced inflammatory pathway. nih.gov

Implications for Circadian Rhythm Disorders in Model Systems

CK1δ is a central component of the molecular machinery that governs circadian rhythms. nih.govnih.gov It plays a critical role in regulating the period length of the biological clock by phosphorylating the core clock proteins PER1 and PER2. nih.govresearchgate.net Genetic mutations in CK1δ are linked to human circadian disorders, such as Familial Advanced Sleep Phase Syndrome (FASPS). nih.govresearchgate.net

Studies have shown that the loss or inhibition of CK1δ leads to a lengthening of the circadian period. nih.gov This has significant implications for treating circadian disruptions, which are common in neurodegenerative diseases like Alzheimer's. In 3xTg-AD mice, which exhibit circadian abnormalities, treatment with the CK1δ/ε inhibitor PF-670462 successfully normalized their behavioral circadian rhythms. focusbiomolecules.commedchemexpress.com This demonstrates that pharmacological inhibition of CK1δ can directly modulate and restore function to a disrupted circadian clock, representing a viable therapeutic strategy for circadian rhythm disorders, particularly those co-morbid with other neurological conditions. focusbiomolecules.com

Table 4: Role of CK1δ Inhibition in Circadian Rhythm Modulation
SystemEffect of CK1δ Inhibition/LossKey ObservationReference
Molecular ClockLengthens circadian periodCK1δ is a key regulator of clock speed via PER protein phosphorylation. nih.gov
3xTg-AD Mouse ModelNormalized behavioral rhythmsInhibitor PF-670462 restored disrupted circadian function. focusbiomolecules.commedchemexpress.com
Human GeneticsMutations linked to sleep disordersMutations in CK1δ cause Familial Advanced Sleep Phase Syndrome. nih.gov

Advanced Research Methodologies Applied to Casein Kinase 1|a in 6

In Vitro Biochemical and Biophysical Characterization

The initial evaluation of a kinase inhibitor involves direct in vitro assays to measure its interaction with the purified target enzyme. These cell-free assays provide fundamental data on the inhibitor's potency and binding characteristics, independent of cellular complexities.

Kinase Activity Assays (e.g., IC50 Determination)

Kinase activity assays are fundamental for quantifying the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

The determination of IC50 for A-IN-6 against various CK1 isoforms (e.g., CK1α, CK1δ, CK1ε) would typically involve a luminescent kinase assay. In this setup, the purified recombinant CK1 enzyme is incubated with its specific substrate and adenosine (B11128) triphosphate (ATP). The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will leave more ATP in the reaction mixture. By testing a range of A-IN-6 concentrations, a dose-response curve is generated, from which the IC50 value can be calculated. Comparing IC50 values across different CK1 isoforms and other unrelated kinases provides a profile of the inhibitor's potency and selectivity.

Table 1: Illustrative Kinase Inhibitory Profile of A-IN-6 (Note: The following data is illustrative to demonstrate the format of research findings and is not based on published results for A-IN-6.)

Kinase TargetIC50 (nM)
Casein Kinase 1α (CK1α)25
Casein Kinase 1δ (CK1δ)15
Casein Kinase 1ε (CK1ε)40
Casein Kinase 2 α1 (CK2α1)>10,000

Binding Affinity and Kinetic Analyses

While IC50 values measure functional inhibition, they can be influenced by assay conditions like ATP and substrate concentrations. Therefore, direct binding assays are employed to determine the intrinsic affinity of the inhibitor for the kinase. The dissociation constant (Kd) is a measure of this affinity.

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the binding kinetics (association rate, k_on, and dissociation rate, k_off) and affinity (Kd). For SPR, the CK1 protein is immobilized on a sensor chip, and a solution containing A-IN-6 is flowed over it. The binding and dissociation are monitored in real-time, allowing for the calculation of kinetic constants. A lower Kd value signifies a higher binding affinity.

Table 2: Example Binding Affinity and Kinetic Data for A-IN-6 with CK1δ (Note: The following data is illustrative and not based on published results for A-IN-6.)

ParameterValue
Association Rate (k_on) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (k_off) (s⁻¹)3.0 x 10⁻⁴
Dissociation Constant (Kd) (nM)2.0

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM)

Understanding how an inhibitor binds to its target kinase at the atomic level is crucial for structure-based drug design and for explaining its potency and selectivity. Co-crystallography is the primary method for achieving this. The technique involves crystallizing the protein-inhibitor complex and then using X-ray diffraction to determine its three-dimensional structure.

A high-resolution crystal structure of A-IN-6 in complex with a CK1 isoform would reveal the specific amino acid residues in the ATP-binding pocket that interact with the inhibitor. This information clarifies the binding mode, showing which hydrogen bonds, hydrophobic interactions, and other forces stabilize the interaction. For larger kinase complexes, cryogenic electron microscopy (Cryo-EM) can be an alternative or complementary approach.

Cell-Based Assays for Functional Analysis

After in vitro characterization, the activity of A-IN-6 must be confirmed in a cellular context. Cell-based assays assess the inhibitor's ability to cross the cell membrane, engage its target in the cellular environment, and elicit a functional response.

Cell Viability and Proliferation Assays (e.g., MTT)

Since CK1 is implicated in cell proliferation and survival pathways, a key application of inhibitors like A-IN-6 is in cancer research. ontosight.ai Cell viability and proliferation assays are used to determine the effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method. nih.gov

In this assay, cancer cell lines are treated with increasing concentrations of A-IN-6 for a set period (e.g., 72 hours). Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A reduction in absorbance indicates a decrease in cell viability. From this data, a GI50 (concentration for 50% growth inhibition) can be calculated.

Table 3: Illustrative Effect of A-IN-6 on Cancer Cell Line Viability (Note: The following data is illustrative and not based on published results for A-IN-6.)

Cell Line (Cancer Type)GI50 (µM)
HCT116 (Colon Cancer)1.2
MDA-MB-231 (Breast Cancer)2.5
PANC-1 (Pancreatic Cancer)1.8

Cell Migration and Invasion Assays (e.g., Transwell, Scratch Test)

CK1 has also been linked to processes that control cell motility. Therefore, assays that measure cell migration and invasion are important for characterizing inhibitors like A-IN-6, particularly for their potential to inhibit metastasis.

The Scratch Test , or wound-healing assay, involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap over time. The closure rate in cells treated with A-IN-6 is compared to that of untreated cells. nih.gov

The Transwell Assay , or Boyden chamber assay, provides a more quantitative measure of migration and invasion. oncotarget.com Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). oncotarget.com The number of cells that migrate or invade through the pores to the lower side of the membrane is quantified after a specific incubation period, allowing for a direct comparison of the migratory and invasive potential of treated versus untreated cells.

Table 4: Example Results of A-IN-6 in a Transwell Migration Assay (Note: The following data is illustrative and not based on published results for A-IN-6.)

Treatment ConditionCell LineRelative Migration (%)
Control (Vehicle)DU145 (Prostate Cancer)100
A-IN-6 (1 µM)DU145 (Prostate Cancer)45
A-IN-6 (5 µM)DU145 (Prostate Cancer)18

Reporter Gene Assays for Pathway Activity

No specific studies utilizing reporter gene assays to assess the impact of A-IN-6 on any signaling pathway have been identified in the public literature. While such assays are standard for characterizing other CK1 inhibitors and their effects on pathways like Wnt/β-catenin or the circadian clock, data for A-IN-6 is absent. revvity.comrevvity.compromega.combmglabtech.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

There are no publicly available research findings that use flow cytometry to analyze the effects of A-IN-6 on cell cycle progression or apoptosis. Studies on other CK1δ inhibitors, such as SR-3029, have successfully used flow cytometry to demonstrate the induction of apoptosis and cell cycle arrest in cancer cells, but equivalent data for A-IN-6 is not available. amegroups.orgnih.govresearchgate.netkarger.com

Immunofluorescence and Subcellular Localization Studies

No immunofluorescence studies detailing the effects of A-IN-6 on the subcellular localization of CK1δ or its substrates are present in the reviewed literature. This technique is crucial for understanding how inhibitors might affect the cellular distribution and function of their targets.

Proteomic and Transcriptomic Profiling

Phosphoproteomics for Identifying Downstream Substrates

A search for phosphoproteomic studies designed to identify the downstream substrates of A-IN-6 yielded no results. This type of analysis is critical for understanding the specific molecular pathways modulated by the inhibitor. While phosphoproteomics has been used to characterize signaling networks for other kinases, this has not been documented for A-IN-6. nih.govnih.gov

Gene Expression Profiling (e.g., RT-PCR, RNA-seq)

No data from gene expression profiling studies, such as RT-PCR or RNA-sequencing, are available for cells or tissues treated with A-IN-6. This information would be vital for understanding the broader transcriptional consequences of inhibiting CK1δ with this specific compound. nih.govnih.govuoregon.edu

In Vivo Preclinical Model Studies

While A-IN-6 is described as having in vivo neuroprotective and anti-inflammatory properties, the detailed preclinical model studies that would substantiate these claims are not available in the public domain. medchemexpress.com Research on other CK1 inhibitors in various animal models for cancer and neurodegenerative diseases has been published, but specific findings related to A-IN-6 are absent. patsnap.comresearchgate.netembopress.orgnih.gov

Based on a comprehensive review of available scientific literature, it has not been possible to generate an article on the chemical compound “Casein Kinase 1|A-IN-6” that adheres to the specific advanced research methodologies outlined in your request.

The compound, identified as This compound , is also known by its chemical name N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide and the chemical database identifier CHEMBL3235538 . It is classified as an inhibitor of Casein Kinase 1 (CK1), a family of enzymes implicated in various cellular processes. Research into CK1 inhibitors is generally focused on their therapeutic potential in diseases such as cancer and neurodegenerative disorders.

However, extensive searches for specific research data related to A-IN-6 yielded no detailed findings in the following advanced areas you requested:

Computational Approaches and Rational Design

Virtual Screening for Analog Development:Information regarding the use of A-IN-6 as a basis for virtual screening or the rational design of new analogs is not available in the public domain.

While related benzothiazole (B30560) compounds have been investigated using some of these methodologies for conditions like parasitic diseases and cancer, this information does not pertain to A-IN-6.

Due to the strict requirement to focus solely on "this compound" and the absence of specific, detailed research findings for this compound, creating a thorough and scientifically accurate article for each specified section and subsection is not feasible without resorting to speculation.

Challenges and Future Directions in Casein Kinase 1|a in 6 Research

Addressing Isoform Selectivity and Off-Target Effects

A paramount challenge in the development of CK1 inhibitors is achieving isoform selectivity. The human CK1 family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) that share a high degree of homology within their ATP-binding sites, the primary target for most small molecule inhibitors. portlandpress.comfrontiersin.org This conservation makes it difficult to design compounds that can distinguish between the different isoforms, leading to potential off-target effects and unintended biological consequences. portlandpress.comfrontiersin.org

Strategies for Enhancing Specificity of CK1 Inhibitors

The quest for isoform-selective CK1 inhibitors is a major focus of current research. medchemexpress.comtocris.com A lack of absolute specificity can lead to a wide range of cellular effects, making it challenging to attribute a biological outcome to the inhibition of a single isoform. portlandpress.com Researchers are exploring several strategies to overcome this hurdle:

Targeting Allosteric Sites: A promising approach is the development of allosteric inhibitors that bind to sites on the kinase other than the highly conserved ATP-binding pocket. frontiersin.org These allosteric sites are generally less conserved among kinase families and even within isoforms, offering a potential avenue for greater selectivity. frontiersin.org

Structure-Based Drug Design: By comparing the crystal structures of different CK1 isoforms, researchers can identify subtle differences in their catalytic domains that can be exploited for the design of more selective inhibitors. olemiss.edu

Kinome-Wide Profiling: Comprehensive screening of inhibitors against a large panel of kinases is crucial to understand their selectivity profile. portlandpress.com This allows for the identification of compounds with the cleanest profiles and helps in interpreting the biological effects observed in cellular and in vivo models.

Development of Covalent Inhibitors: These inhibitors form a permanent bond with a specific residue in the target kinase, which can lead to higher potency and selectivity, especially if the targeted residue is not present in other kinases.

RNA Interference (RNAi) and CRISPR/Cas9: These genetic tools offer an alternative approach to specifically downregulate the expression of individual CK1 isoforms. pnas.org This allows for the study of the specific functions of each isoform and can help validate the targets of small molecule inhibitors. pnas.org

The compound Casein kinase 1δ-IN-6 is an example of a potent and selective inhibitor, specifically targeting the CK1δ isoform with an IC50 of 23 nM. medchemexpress.com Such selectivity is a critical step forward in developing targeted therapies.

CompoundTarget Isoform(s)IC50Selectivity Notes
Casein kinase 1δ-IN-6 CK1δ23 nMPotent and selective for CK1δ. medchemexpress.com
LH 846 CK1δ290 nMSelective for CK1δ over CK1ε (1.3 μM) and CK1α (2.5 μM). tocris.com
IC 261 CK1δ, CK1ε~1 μMShows selectivity for δ and ε isoforms over α (16 μM). rndsystems.com
D4476 CK1-A commonly used CK1 inhibitor, but with known off-target effects. portlandpress.com

This table provides examples of CK1 inhibitors and their reported selectivity. The development of compounds with high isoform specificity, like Casein kinase 1δ-IN-6, is a key objective in the field.

Identification and Characterization of Unintended Biological Activities

The inhibition of unintended targets, known as off-target effects, is a significant concern in the use of kinase inhibitors. portlandpress.com These effects can confound experimental results and lead to toxicity in therapeutic applications. portlandpress.com It is essential to thoroughly characterize the biological activities of any new inhibitor to understand its full spectrum of effects.

Methods to identify off-target effects include:

Kinome-wide screening: As mentioned, this is a direct way to assess an inhibitor's activity against a broad range of kinases.

Phenotypic screening: Observing the effects of a compound on a variety of cellular processes can reveal unexpected activities.

Chemical proteomics: This approach uses chemical probes to identify all the proteins that a compound interacts with within a cell.

Computational prediction: In silico tools can predict potential off-target interactions based on the structure of the inhibitor and the sequences of known proteins. pnas.org

For instance, the widely used p38 MAPK inhibitors SB 203580 and SB 202190 were later found to be potent inhibitors of CK1, highlighting the importance of comprehensive profiling. thermofisher.com Therefore, even for a seemingly selective compound like Casein kinase 1δ-IN-6, a thorough investigation of its potential off-target activities is crucial before it can be confidently used as a specific probe or therapeutic agent.

Discovery of Novel Regulatory Mechanisms of CK1 Activity

While direct inhibition of the kinase domain is the most common strategy, a deeper understanding of how CK1 activity is regulated in cells can open up new avenues for therapeutic intervention. imrpress.com The activity of CK1 is not constitutive but is modulated by various mechanisms, including autophosphorylation and interactions with other proteins. imrpress.com

Protein-Protein Interactions Modulating CK1 Activity (e.g., DDX3, MDMX)

The activity of CK1 is also regulated by its interaction with other proteins. imrpress.com These protein-protein interactions can serve to localize the kinase to specific cellular compartments, bring it into proximity with its substrates, or directly modulate its catalytic activity. imrpress.com

Two important examples of proteins that modulate CK1 activity are:

DDX3: The DEAD-box RNA helicase DDX3 has been shown to directly interact with and activate several CK1 isoforms, including α, δ, ε, and γ2. frontiersin.orgwikipedia.org This interaction is important for the role of CK1 in the Wnt signaling pathway. frontiersin.org Peptides that disrupt the interaction between DDX3 and CK1δ/ε have been shown to inhibit CK1 activity, demonstrating the potential of targeting these protein-protein interactions for therapeutic benefit. danaher.com

MDMX: This protein, a negative regulator of the p53 tumor suppressor, specifically binds to and inhibits the kinase activity of CK1α. promega.de This interaction has implications for the role of CK1α in both p53-dependent and p53-independent signaling pathways. promega.denih.gov The inhibition of CK1α by MDMX can lead to the stimulation of Wnt signaling. promega.de

Interacting ProteinCK1 Isoform(s)Effect on CK1 ActivityDownstream Pathway(s) Affected
DDX3 α, δ, ε, γ2ActivationWnt signaling frontiersin.orgwikipedia.org
MDMX αInhibitionp53 signaling, Wnt signaling promega.denih.gov

This table summarizes the effects of key protein-protein interactions on CK1 activity and the associated signaling pathways.

Development of Advanced Chemical Probes and Tools

To further unravel the complex biology of CK1, the development of advanced chemical probes and tools is essential. A chemical probe is a small molecule with high potency, selectivity, and a well-characterized mechanism of action that can be used to study the function of a specific protein in cells and organisms. nih.gov

While several CK1 inhibitors exist, many lack the required selectivity to be considered high-quality chemical probes. portlandpress.com The development of compounds like MU1742 , a highly selective and potent inhibitor of CK1δ/ε, represents a significant step forward. Such probes, along with their corresponding inactive control compounds, are invaluable for validating the role of specific CK1 isoforms in various biological processes.

The future of CK1 research will likely involve the development of a diverse toolbox of chemical probes, including:

Isoform-selective inhibitors: To dissect the specific functions of each CK1 isoform.

Activators: To study the effects of increased CK1 activity.

Degraders (PROTACs): To induce the degradation of specific CK1 isoforms, offering an alternative to inhibition.

Labeled probes: Fluorescently or otherwise tagged inhibitors that can be used to visualize the localization of CK1 in cells and for proteomic studies.

The development and application of these advanced tools will be critical for overcoming the current challenges in CK1 research and for realizing the full therapeutic potential of targeting this important family of kinases.

Exploration of Allosteric Modulators of CK1 Isoforms

A primary challenge in targeting the CK1 family is the high degree of structural conservation within the ATP-binding pocket across its seven mammalian isoforms (α, δ, ε, γ1, γ2, γ3) and among the broader human kinome. Chemical probes like A-IN-6 are ATP-competitive inhibitors, meaning they bind to this conserved active site. While effective, this mechanism of action presents an inherent difficulty in achieving absolute isoform specificity.

A promising future direction is the discovery and development of allosteric modulators. Unlike orthosteric inhibitors that compete with the natural substrate (ATP), allosteric modulators bind to topographically distinct, less-conserved sites on the kinase. This binding induces a conformational change that alters the enzyme's catalytic activity. The key advantages of this approach include:

Potential for Higher Isoform Selectivity: Allosteric sites are generally less conserved than ATP-binding pockets, offering a structural basis for designing inhibitors that can distinguish between highly similar isoforms, such as CK1δ and CK1ε.

Novel Mechanisms of Action: Allosteric modulators can be inhibitors, activators, or stabilizers of specific protein conformations, providing a more diverse toolkit to probe kinase function beyond simple catalytic inhibition.

Reduced Off-Target Effects: By avoiding the conserved ATP pocket, allosteric inhibitors may exhibit fewer off-target effects on other kinases, leading to cleaner pharmacological profiles for research and therapeutic applications.

The primary challenge in this area is the identification of druggable allosteric pockets, which are often not apparent from static crystal structures. Advanced computational methods, fragment-based screening, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are key technologies being explored to uncover these novel regulatory sites on CK1 isoforms.

Utilization of DNA-Encoded Library (DEL) Technology

Traditional high-throughput screening (HTS) has been instrumental in identifying kinase inhibitors but can be resource-intensive and is often limited by the chemical diversity of the compound library. DNA-Encoded Library (DEL) technology represents a paradigm shift in hit identification and is a significant future strategy for discovering novel CK1-targeting compounds.

DEL technology involves the synthesis of vast combinatorial libraries of small molecules, where each unique compound is physically linked to a distinct DNA sequence that serves as an amplifiable barcode for its chemical structure. The entire library, often containing billions of unique molecules, can be screened simultaneously against a purified protein target like a CK1 isoform. Affinity-based selection isolates the protein-ligand complexes, and the attached DNA barcodes of the binding molecules are amplified and identified through next-generation sequencing.

This approach offers a powerful method to explore a much larger chemical space than is feasible with HTS, increasing the probability of identifying novel and potent chemical scaffolds against CK1 isoforms.

Table 1: Comparison of DEL Technology and High-Throughput Screening (HTS)
FeatureDNA-Encoded Library (DEL) TechnologyHigh-Throughput Screening (HTS)
Library Size Billions to trillions of compoundsThousands to millions of compounds
Screening Format Affinity-based selection in a single tubeIndividual assays in multi-well plates
Hit Identification DNA sequencing of barcodesDirect measurement of assay signal (e.g., fluorescence, luminescence)
Resource Requirement Lower consumption of protein and reagentsHigher consumption of protein and reagents; requires extensive robotics
Primary Output Identifies binding molecules (hits) and their structural informationIdentifies functional modulators (hits) that affect enzyme activity

The application of DEL technology is particularly relevant for identifying starting points for allosteric modulators, as the affinity-based selection is agnostic to the binding site and can identify compounds binding anywhere on the protein surface.

Elucidating Unexplored Roles of CK1 Isoforms and Pathways

While CK1 isoforms are well-established regulators of critical pathways such as Wnt signaling, circadian rhythms, and DNA damage response, it is highly probable that they possess numerous undiscovered biological functions. The availability of potent chemical probes like A-IN-6 is crucial for functional genomics and chemical biology approaches aimed at elucidating these unexplored roles.

Future research will leverage such probes in unbiased, system-wide analyses, including:

Phosphoproteomics: Using quantitative mass spectrometry-based phosphoproteomics, researchers can treat cells or tissues with A-IN-6 and identify global changes in protein phosphorylation. This can reveal novel, direct substrates of CK1δ/ε and map the downstream consequences of their inhibition, thereby implicating the kinase in new signaling networks.

Phenotypic Screening: Applying A-IN-6 across diverse cellular models and high-content imaging platforms can uncover unexpected cellular phenotypes resulting from CK1 inhibition. For example, screening for effects on organelle morphology, cell migration, or differentiation could link CK1 to previously unassociated cellular processes.

Genetic-Chemical Interactions: Combining the use of A-IN-6 with large-scale genetic perturbation screens (e.g., CRISPR-Cas9) can identify genes that either enhance or suppress sensitivity to CK1 inhibition. Such synthetic lethal or resistant interactions can place CK1 within a broader functional context and reveal pathway crosstalk.

These discovery-oriented approaches, enabled by well-characterized inhibitors, are essential for expanding our fundamental knowledge of the CK1 signaling axis beyond its currently understood boundaries.

Combination Studies with Other Molecular Probes for Mechanistic Insight

Biological systems are governed by complex, interconnected signaling networks rather than simple linear pathways. A significant future direction involves using A-IN-6 in combination with other selective molecular probes to dissect this complexity and gain deeper mechanistic insights. By simultaneously perturbing two distinct nodes in a network, researchers can uncover functional relationships such as synergy, antagonism, or pathway redundancy.

Potential combination studies include:

CK1 and Wnt/β-catenin Pathway Inhibitors: Combining A-IN-6 with inhibitors targeting other components of the Wnt pathway (e.g., tankyrase or porcupine inhibitors) can help elucidate the specific contribution of CK1 at different regulatory nodes and may reveal opportunities for more effective pathway modulation.

CK1 and Cell Cycle Checkpoint Kinase Inhibitors: Given CK1's role in the DNA damage response, combining A-IN-6 with inhibitors of key checkpoint kinases like ATR or CHK1 could reveal cooperative effects in cell cycle arrest or apoptosis, providing a rationale for potential therapeutic combinations.

CK1 and Proteasome Inhibitors: CK1 regulates the stability of numerous proteins via phosphorylation-dependent ubiquitination. Co-treatment with A-IN-6 and a proteasome inhibitor (e.g., bortezomib) can trap and enrich for CK1 substrates that are normally degraded, facilitating their identification by mass spectrometry.

These studies move beyond the analysis of a single target and embrace a systems-level approach to pharmacology, which is critical for understanding how inhibiting a pleiotropic kinase family like CK1 impacts the broader cellular machinery.

Q & A

Q. How can researchers differentiate A-IN-6’s direct vs. indirect effects on CK1-associated phenotypes?

  • Methodological Answer : Use time-course experiments to track early (direct) vs. late (indirect) effects. Pair this with cycloheximide chase assays to rule out protein synthesis-dependent mechanisms. Validate using inducible CK1 expression systems to restore activity post-A-IN-6 treatment .

Reproducibility & Transparency

Q. What metadata standards ensure reproducibility in CK1/A-IN-6 studies?

  • Methodological Answer : Adhere to FAIR principles: document compound storage conditions (e.g., -80°C, desiccated), solvent preparation protocols, and cell line authentication (e.g., STR profiling). Share raw data (e.g., flow cytometry .fcs files) and analysis scripts via repositories like Zenodo or Figshare .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of A-IN-6?

  • Methodological Answer : Evaluate bioavailability (e.g., plasma protein binding, blood-brain barrier penetration) using radiolabeled A-IN-6. Compare tissue-specific CK1 inhibition (via activity assays in homogenates) with systemic exposure levels. Use PK/PD modeling to bridge in vitro-in vivo gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.